

Commercial Availability and Technical Guide for METHYL 3-(THIEN-2-YL)ACRYLATE

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Compound of Interest

Compound Name: **METHYL 3-(THIEN-2-YL)ACRYLATE**

Cat. No.: **B019671**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and analysis of **Methyl 3-(thien-2-yl)acrylate** (CAS No: 20883-96-9), a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science.

Commercial Availability and Suppliers

Methyl 3-(thien-2-yl)acrylate is commercially available from a range of chemical suppliers. The purity and available quantities vary by supplier. Below is a summary of some of the key suppliers and their product offerings.

Supplier	Catalog Number	Purity	Available Quantities	CAS Number
Thermo Scientific	11459606	97%	1 g, 5 g	20883-96-9
Sigma-Aldrich	Not specified	Not specified	Inquire	20883-96-9
Chemical Point	CP20883-96-9-BULK	Not specified	Inquire for bulk	20883-96-9
Molbase	Multiple	Varies	Varies	20883-96-9
Santa Cruz Biotechnology, Inc.	Not specified	Not specified	Inquire	Not specified
Chemos GmbH & Co. KG	Not specified	Not specified	Inquire	Not specified
Pharmacore Co., Limited	Not specified	Not specified	Inquire	Not specified
Amadis Chemical Company Limited	Not specified	Not specified	Inquire	Not specified

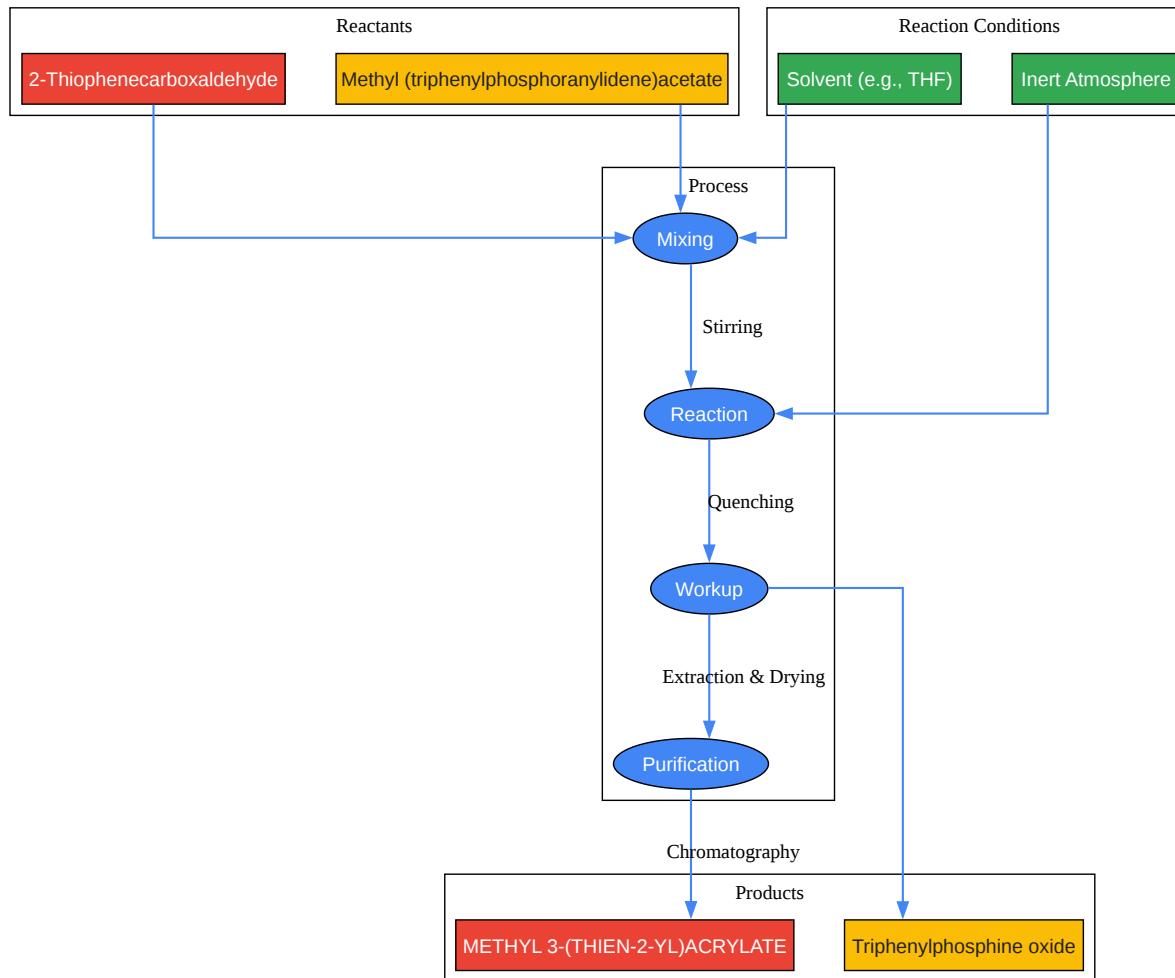
Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Synthesis of Methyl 3-(thien-2-yl)acrylate

The synthesis of **Methyl 3-(thien-2-yl)acrylate** can be efficiently achieved via several synthetic routes, with the Wittig and Heck reactions being the most common and effective methods.

Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for the formation of the carbon-carbon double bond in **Methyl 3-(thien-2-yl)acrylate**. This involves the reaction of 2-thiophenecarboxaldehyde with a phosphorus ylide.

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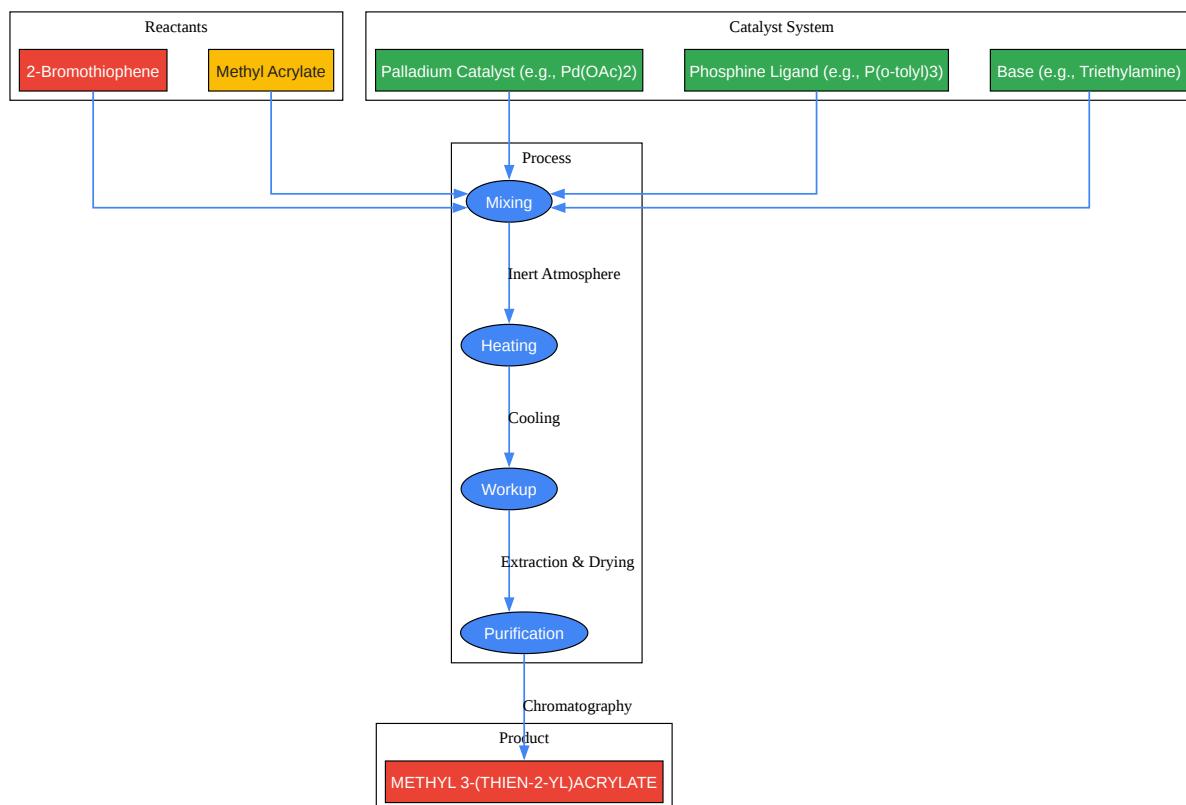
Caption: Wittig reaction workflow for the synthesis of **Methyl 3-(thien-2-yl)acrylate**.

Experimental Protocol:

- Preparation of the Ylide: In a round-bottom flask under an inert atmosphere, add methyl (triphenylphosphoranylidene)acetate to a suitable solvent such as anhydrous tetrahydrofuran (THF).
- Reaction: To the stirred solution of the ylide, add 2-thiophenecarboxaldehyde dropwise at room temperature.
- Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
- Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure **Methyl 3-(thien-2-yl)acrylate**.

Synthesis via Heck Reaction

The Palladium-catalyzed Heck reaction is another efficient method for the synthesis of **Methyl 3-(thien-2-yl)acrylate**, involving the coupling of 2-bromothiophene with methyl acrylate.[\[1\]](#)



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Caption: Heck reaction workflow for synthesizing **Methyl 3-(thien-2-yl)acrylate**.

Experimental Protocol:

- Reaction Setup: In a sealed tube, combine 2-bromothiophene, methyl acrylate, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., tri-o-tolylphosphine), and a base (e.g., triethylamine) in a suitable solvent such as toluene.[1]
- Reaction: The reaction mixture is heated at a specified temperature (e.g., 100 °C) for a designated time, with the progress monitored by TLC or GC-MS.[1]
- Workup: After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine.[1] The organic layer is then dried over anhydrous sodium sulfate and filtered.[1]
- Purification: The solvent is evaporated under reduced pressure, and the resulting residue is purified by column chromatography to afford the desired product.[1]

Analytical Protocols

The identity and purity of **Methyl 3-(thien-2-yl)acrylate** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **Methyl 3-(thien-2-yl)acrylate**.

¹H NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction.

- Analysis: Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). The expected signals would correspond to the vinylic protons, the thiophene ring protons, and the methyl ester protons.

^{13}C NMR Spectroscopy Protocol:

- Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) for ^{13}C NMR.
- Data Acquisition: Acquire the proton-decoupled ^{13}C NMR spectrum.
- Data Processing and Analysis: Process the data as described for ^1H NMR. The chemical shifts will confirm the presence of the carbonyl carbon, the carbons of the thiophene ring, the vinylic carbons, and the methyl ester carbon.

Gas Chromatography-Mass Spectrometry (GC-MS)

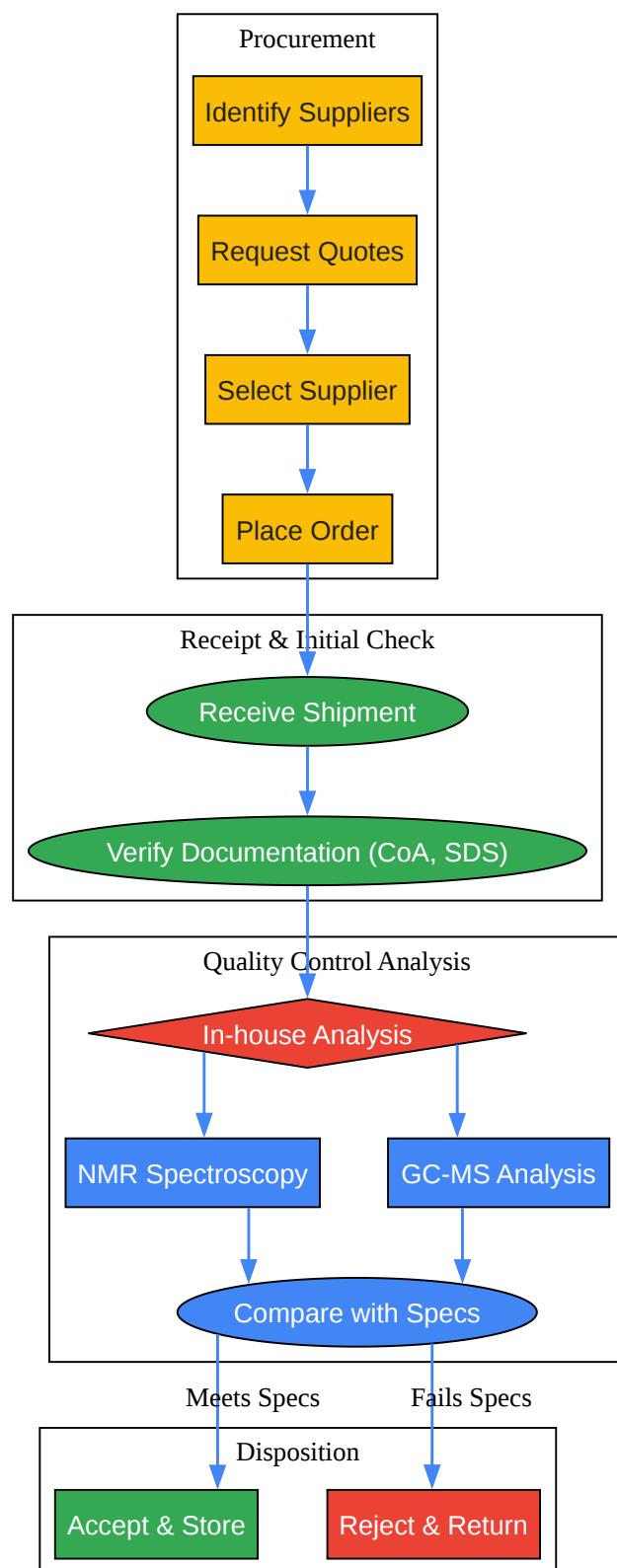
GC-MS is used to determine the purity of the compound and confirm its molecular weight.

GC-MS Analysis Protocol:

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Separation: Inject a small volume (e.g., 1 μL) of the solution into the GC. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.
- MS Detection: As the components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The mass-to-charge ratio of the resulting ions is measured.
- Data Analysis: The retention time from the gas chromatogram helps to identify the compound, and the mass spectrum provides the molecular weight and fragmentation pattern, which can be compared to a library database for confirmation.

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for procuring and ensuring the quality of **Methyl 3-(thien-2-yl)acrylate** for research and development purposes.

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Caption: General workflow for procurement and quality control of chemical reagents.

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References

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